

Comparative Analysis of 8-Chloroisoquinoline-1-carbonitrile in Preclinical Research

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Compound of Interest

Compound Name: 8-Chloroisoquinoline-1-carbonitrile

Cat. No.: B1471815

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **8-Chloroisoquinoline-1-carbonitrile** and its structural analogs, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from preclinical studies and is intended to guide further research and development.

Executive Summary

8-Chloroisoquinoline-1-carbonitrile is a heterocyclic compound that has demonstrated notable biological activity in preliminary studies. Research indicates its potential as an anticancer agent through the induction of apoptosis and as an antimicrobial agent against resistant bacterial strains. While comprehensive cross-reactivity data against a broad panel of kinases for this specific compound is not publicly available, analysis of structurally related quinoline and isoquinoline-carbonitrile derivatives suggests that this class of compounds may exhibit inhibitory activity against various kinases, including Pim-1 and EGFR. This guide presents a comparative overview of the available data to inform on its potential efficacy and selectivity relative to other similar compounds.

Comparative Biological Activity

Quantitative data on the biological activities of **8-Chloroisoquinoline-1-carbonitrile** and its close structural isomers are summarized below. The data is collated from various preclinical studies and presented to offer a comparative perspective.

Table 1: Comparative Anticancer Activity of Isoquinoline-1-carbonitrile Derivatives

Compound	Cell Line	Assay Type	IC50 / Activity	Reference
8-Chloroisoquinolin e-1-carbonitrile Analog (Pim-1 Inhibitor)	HCT-116 (Colon)	Cytotoxicity	IC50 = 7.15 ± 0.35 µM	[1]
8-Chloroisoquinolin e-1-carbonitrile Analog (Pim-1 Inhibitor)	MCF-7 (Breast)	Cytotoxicity	High Activity	[1]
8-Chloroisoquinolin e-1-carbonitrile Analog (Pim-1 Inhibitor)	PC3 (Prostate)	Cytotoxicity	High Activity	[1]
4-(2-aryl- cyclopropylamino)-quinoline-3- carbonitrile	EGFR Tyrosine Kinase	Kinase Inhibition	IC50 = 5 nM	[2]
6-substituted-4- anilinoquinoline- 3-carbonitrile	EGFR Tyrosine Kinase	Kinase Inhibition	IC50 = 0.49 µM	[2]

Table 2: Comparative Antimicrobial Activity of Quinolone Derivatives

Compound Class	Bacterial Strain	Assay Type	MIC Value	Reference
8-chloroquinolone derivative	Streptococcus pneumoniae (clinical isolate)	MIC	30x more potent than trovafloxacin	
8-chloroquinolone derivative	Methicillin-resistant Staphylococcus aureus (MRSA)	MIC	128x more potent than trovafloxacin	

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are based on standard laboratory procedures.

Cell Viability (Cytotoxicity) Assay

The anti-proliferative activity of the compounds is typically determined using a tetrazolium-based colorimetric assay such as the MTT or WST-8 assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., **8-Chloroisoquinoline-1-carbonitrile**) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a further 48-72 hours.
- **Reagent Addition:** After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.
- **Color Development:** The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

- **Measurement:** The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-8). The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.^[3]

Apoptosis Assay (Annexin V Staining)

Apoptosis induction is commonly assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.^{[4][5][6][7][8]}

- **Cell Treatment:** Cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.
- **Staining:** Annexin V-FITC (or another fluorophore) and propidium iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated in the dark for 15 minutes at room temperature.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Minimum Inhibitory Concentration (MIC) Assay

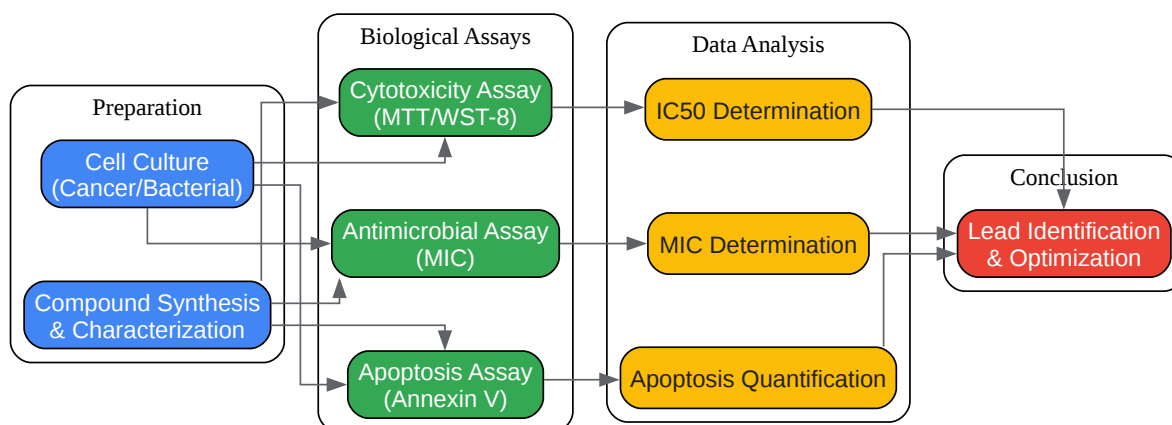
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.^{[9][10][11][12][13]}

- **Bacterial Inoculum Preparation:** A standardized inoculum of the target bacteria is prepared in a suitable broth medium.
- **Serial Dilution:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

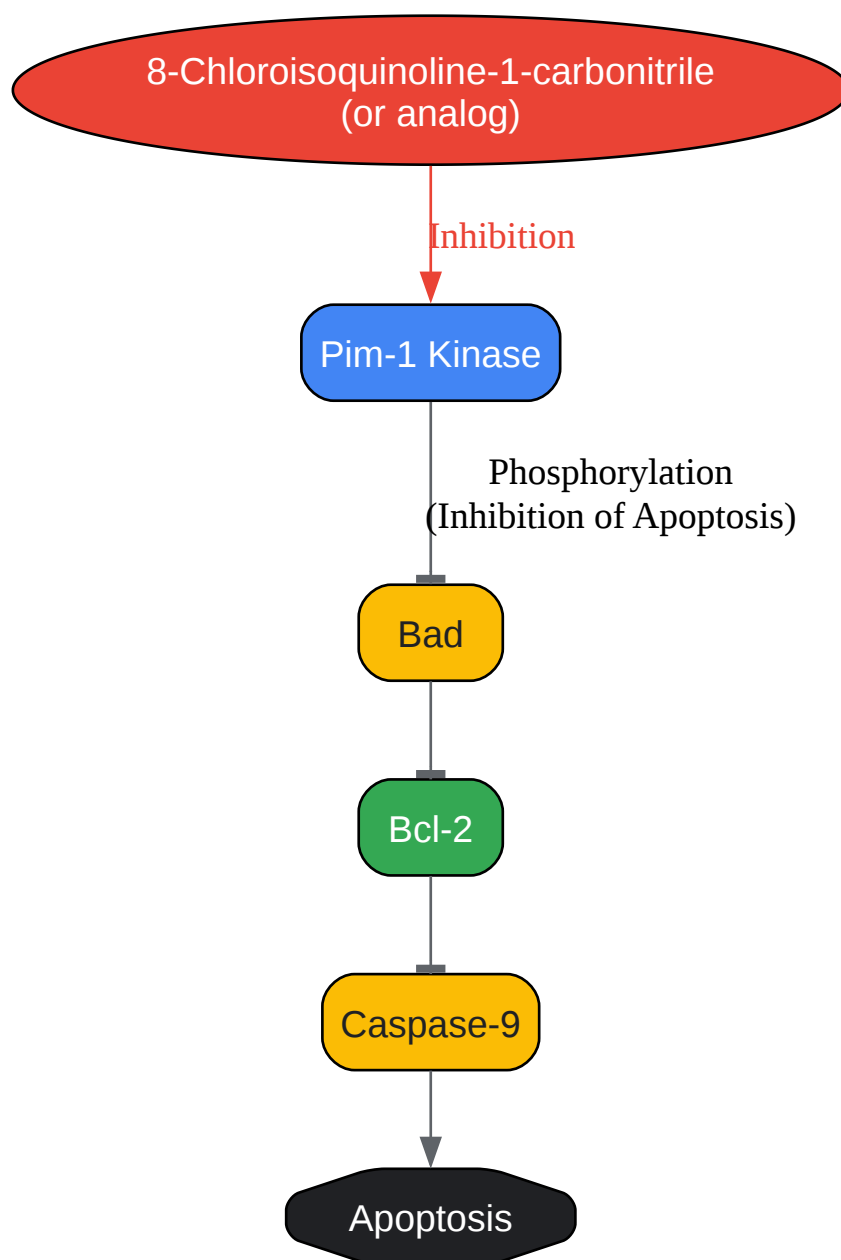
Visualizations

The following diagrams illustrate potential signaling pathways affected by **8-Chloroisoquinoline-1-carbonitrile** and its analogs, as well as a typical experimental workflow.



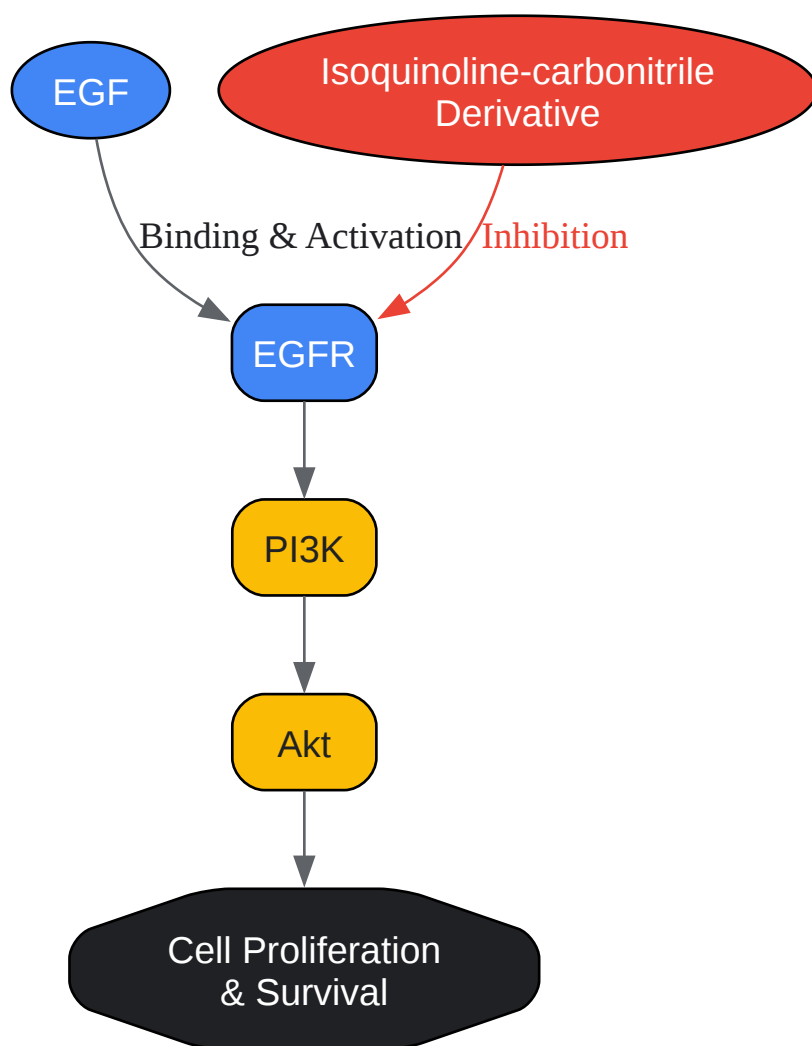
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Caption: A typical experimental workflow for preclinical evaluation of a novel compound.



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Caption: A simplified signaling pathway illustrating the potential role of Pim-1 kinase inhibition in apoptosis.



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